Donepezil-d7 Hydrochloride

Overview

Description

Donepezil-d7 Hydrochloride is a deuterium-labeled derivative of Donepezil Hydrochloride, a potent acetylcholinesterase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Donepezil, which is widely prescribed for the treatment of Alzheimer’s disease .

Mechanism of Action

Target of Action

Donepezil-d7 Hydrochloride, a deuterium labeled variant of Donepezil, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning processes .

Mode of Action

This compound acts as a potent and selective inhibitor of AChE . This results in enhanced cholinergic function, which can alleviate the symptoms of cognitive decline in conditions like Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . This enhances cholinergic transmission, which is crucial for memory and learning processes .

Pharmacokinetics

The pharmacokinetics of Donepezil involves its absorption, distribution, metabolism, and excretion (ADME). Donepezil is well-absorbed with a high oral bioavailability . It undergoes metabolism primarily in the liver . The drug is eliminated through renal excretion . The half-life of Donepezil is approximately 70 hours, allowing for once-daily dosing .

Result of Action

The molecular effect of this compound involves the increased availability of acetylcholine in the synaptic cleft . At the cellular level, Donepezil has been reported to promote the differentiation of oligodendrocyte precursor cells (OPCs) into oligodendrocytes (OLs), facilitating the formation of myelin sheaths . This could potentially contribute to the repair of myelin sheaths in demyelinating diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and humidity can impact the stability of the drug . .

Biochemical Analysis

Biochemical Properties

Donepezil-d7 Hydrochloride interacts with the enzyme acetylcholinesterase, inhibiting its activity . This interaction is crucial as it increases the concentration of acetylcholine, a neurotransmitter, in the brain, which is beneficial in the management of Alzheimer’s disease .

Cellular Effects

This compound has been shown to have protective effects on cells. For instance, it has been found to increase cell viability and decrease reactive oxygen species in cells exposed to hydrogen peroxide . It also influences cell function by impacting cell signaling pathways related to acetylcholine .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and inhibiting the enzyme acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found that the drug undergoes oxidation, a vital step of drug metabolism . This process affects the pharmacokinetic and metabolic profiles of the drug .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a study involving mice, it was found that administration of donepezil preserved myelin, reduced glial cell reactivity, improved behavioral phenotypes, and increased lifespan .

Metabolic Pathways

This compound is involved in the cholinergic pathway . It interacts with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can easily cross the blood-brain barrier due to its small size and lipophilic nature . This allows it to increase the concentration of acetylcholine in the brain .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of acetylcholinesterase, which is located in the synaptic cleft and on the outer surfaces of the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d7 Hydrochloride involves the incorporation of deuterium atoms into the Donepezil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals and ensure compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: Donepezil-d7 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, metabolic pathways, and potential interactions with other molecules .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using mild oxidants such as Chloramine-T in an acidic medium.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride under controlled conditions to study the compound’s reductive stability.

Substitution: Substitution reactions involve the replacement of functional groups within the Donepezil-d7 molecule, often using nucleophilic or electrophilic reagents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are analyzed using spectroscopic techniques such as UV, IR, NMR, and mass spectrometry to understand the compound’s chemical behavior .

Scientific Research Applications

Donepezil-d7 Hydrochloride is extensively used in scientific research across various fields:

Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.

Biology: The compound is used to investigate the biological effects of Donepezil and its interactions with biological molecules.

Comparison with Similar Compounds

Donepezil-d7 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

Donepezil Hydrochloride: The non-deuterated form, widely used in clinical settings for Alzheimer’s disease treatment.

This compound’s unique labeling allows for more precise studies of its metabolic and pharmacokinetic properties, making it a valuable tool in scientific research.

Biological Activity

Donepezil-d7 hydrochloride is a deuterated form of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used primarily in the treatment of Alzheimer's disease (AD). This article delves into the biological activity of Donepezil-d7, examining its pharmacological properties, clinical efficacy, and research findings.

This compound (chemical formula: C18H20D7N3O3•HCl) is characterized by the incorporation of deuterium isotopes, which may influence its pharmacokinetic and metabolic profiles. As a selective and reversible AChE inhibitor, Donepezil-d7 enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft, thereby improving cognitive functions in patients with AD .

Inhibition Potency

Donepezil-d7 exhibits significant inhibition of AChE with reported IC50 values of 8.12 nM for bovine AChE and 11.6 nM for human AChE . This potency underscores its potential effectiveness in enhancing cognitive function through increased acetylcholine availability.

Pharmacokinetics

The pharmacokinetic profile of Donepezil-d7 is crucial for understanding its therapeutic efficacy. Studies have shown that after oral administration, peak plasma concentrations are achieved within 2 hours, with a half-life ranging from 70 to 80 hours . This extended half-life allows for once-daily dosing, improving patient compliance.

Clinical Efficacy

Numerous clinical trials have established the efficacy of Donepezil in treating mild to moderate AD. A pivotal study demonstrated that patients receiving Donepezil at doses of 5 mg and 10 mg daily showed significant improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive (ADAS-cog) compared to placebo .

Summary of Clinical Findings

| Study Type | Dosage | Duration | Key Findings |

|---|---|---|---|

| Double-blind, placebo-controlled | 5 mg/day | 24 weeks | Significant improvement in ADAS-cog scores |

| Double-blind, placebo-controlled | 10 mg/day | 24 weeks | Greater cognitive improvement than placebo; mild side effects noted |

| Meta-analysis | Variable (5-10 mg/day) | Up to 52 weeks | Consistent cognitive benefits across multiple studies |

Case Studies

- Efficacy in Mild to Moderate AD : In a study involving 468 participants, those treated with Donepezil showed statistically significant improvements in cognitive assessments compared to placebo groups. The study highlighted a positive correlation between plasma concentrations of Donepezil and clinical outcomes .

- Patient Compliance : Research indicates that transdermal formulations of Donepezil may enhance adherence among patients who struggle with oral medications. This method avoids gastrointestinal side effects associated with oral administration and maintains stable drug levels .

Methodologies for Analysis

The analysis of Donepezil-d7 typically employs advanced techniques such as LC-MS/MS for quantifying plasma concentrations. For instance, one study outlined a method where blood samples were analyzed for Donepezil levels post-administration, confirming its pharmacokinetic properties and supporting its clinical use .

Adverse Effects

While generally well-tolerated, common side effects associated with Donepezil include gastrointestinal disturbances such as nausea and diarrhea. These effects tend to be transient and manageable, contributing to the overall safety profile of the drug .

Properties

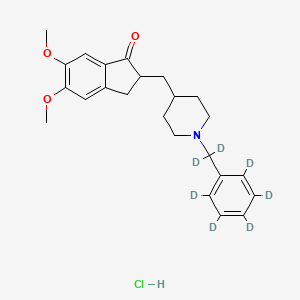

IUPAC Name |

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i3D,4D,5D,6D,7D,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAIAVWHZJNZQQ-KABCIJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.